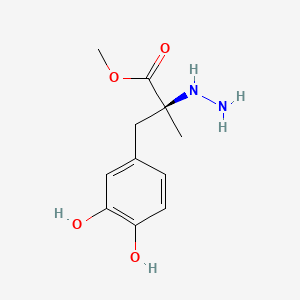

methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate

描述

An S-isomer prodrug of Carbidopa

作用机制

Carbidopa Impurity E: A Comprehensive Overview of Its Mechanism of Action

Carbidopa Impurity E, also known as “EJ24A8QHH9” or “methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate”, is a chemical compound that plays a significant role in the treatment of Parkinson’s disease . This article provides a detailed overview of its mechanism of action, covering its target, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Carbidopa Impurity E primarily targets the enzyme aromatic amino acid decarboxylase (AADC) . AADC is crucial in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Mode of Action

Carbidopa Impurity E acts as an inhibitor of AADC, preventing the peripheral metabolism of levodopa . This inhibition allows for a greater distribution of levodopa into the central nervous system .

Biochemical Pathways

The action of Carbidopa Impurity E affects the pathway of levodopa metabolism. It inhibits the decarboxylation of levodopa to dopamine in the peripheral tissue .

Pharmacokinetics

The pharmacokinetics of Carbidopa Impurity E is closely tied to its role in enhancing the bioavailability of levodopa. By inhibiting the peripheral metabolism of levodopa, Carbidopa Impurity E increases the concentration of levodopa that can cross the blood-brain barrier . This results in a more effective treatment for Parkinson’s disease with lower doses of levodopa .

Result of Action

The primary result of Carbidopa Impurity E’s action is the increased availability of levodopa in the brain. This leads to a higher concentration of dopamine, which is beneficial in the treatment of Parkinson’s disease . By inhibiting the peripheral metabolism of levodopa, Carbidopa Impurity E also reduces the side effects caused by dopamine on the periphery .

Action Environment

The action of Carbidopa Impurity E can be influenced by various environmental factors. For instance, the stability of Carbidopa Impurity E capsules can be affected by light and temperature . Therefore, these capsules are typically stored protected from light at room temperature . Furthermore, the efficacy of Carbidopa Impurity E can be influenced by the patient’s diet, as certain foods can interfere with the absorption of levodopa .

生化分析

Biochemical Properties

It is known that Carbidopa, the parent compound, interacts with enzymes such as aromatic amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT) in the metabolic pathways of levodopa

Cellular Effects

Studies on Carbidopa have shown that it can have antioxidant activity in normal human lymphocytes in vitro

Molecular Mechanism

Carbidopa is known to inhibit the conversion of levodopa to dopamine outside of the central nervous system, thus reducing the unwanted side effects of levodopa on organs located outside of the central nervous system

Temporal Effects in Laboratory Settings

Studies on Carbidopa have shown that it can have a significant impact on the exposure and fluctuation of immediate-release levodopa in plasma during simultaneous COMT inhibition with entacapone

Dosage Effects in Animal Models

Studies on Carbidopa have shown that it can strongly inhibit T cell activation in vitro and in vivo, mitigating experimental autoimmune encephalitis and collagen-induced arthritis in animal models

Metabolic Pathways

Carbidopa is known to inhibit AADC and COMT mediated metabolism of levodopa

Transport and Distribution

Carbidopa is known to decrease the physiological decarboxylation of [18 F]F-DOPA into [18 F] fluoro-dopamine, and also decrease its renal clearance

Subcellular Localization

Studies on Carbidopa have shown that it can promote nuclear localization of the aryl hydrocarbon receptor (AhR) and expression of AhR target genes

生物活性

Methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate, commonly referred to as Carbidopa Methyl Ester, is a compound of significant interest due to its biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its structure, biological effects, mechanisms of action, and relevant research findings.

Structural Overview

- Chemical Formula : CHNO

- Molecular Weight : 240.26 g/mol

- CAS Number : 52514-63-3

- SMILES Notation : COC(=O)C(C)(Cc1ccc(O)c(O)c1)NN

The compound features a hydrazine group attached to a methylpropanoate structure, with a phenolic moiety that contributes to its biological properties.

Biological Activity

This compound exhibits several biological activities:

1. Antiparkinsonian Effects

Carbidopa is primarily used as an adjunct therapy in Parkinson's disease treatment. It inhibits the enzyme aromatic L-amino acid decarboxylase, preventing the peripheral conversion of levodopa into dopamine. This increases the availability of levodopa in the brain, enhancing its therapeutic effects while reducing side effects associated with peripheral dopamine production.

2. Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant properties. These properties are attributed to the presence of hydroxyl groups on the phenolic ring, which can scavenge free radicals and mitigate oxidative stress in cells .

The biological activity of this compound can be understood through various mechanisms:

- Inhibition of Tyrosinase Activity : Similar compounds have shown efficacy in inhibiting tyrosinase, an enzyme critical for melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .

- Free Radical Scavenging : The presence of dihydroxyphenyl groups contributes to the compound's ability to act as a free radical scavenger, thus protecting cellular components from oxidative damage .

Table 1: Summary of Biological Activities

Case Study: Efficacy in Parkinson's Disease

A study highlighted the role of Carbidopa in enhancing the therapeutic outcomes for patients with Parkinson's disease when used in conjunction with levodopa. Patients exhibited improved motor function and reduced side effects associated with levodopa treatment when Carbidopa was administered .

科学研究应用

Pharmacological Applications

1. Parkinson’s Disease Treatment

Methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate acts as an inhibitor of DOPA decarboxylase. This enzyme is responsible for converting L-DOPA into dopamine in the peripheral tissues. By inhibiting this conversion, the compound helps to increase the availability of L-DOPA in the brain, thereby enhancing its effectiveness in treating Parkinson's disease symptoms while minimizing peripheral side effects .

2. Anticancer Activity

Recent studies have indicated that hydrazine derivatives, including this compound, exhibit anticancer properties. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines, including HCT-116 colon carcinoma cells . Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cancer progression, indicating their potential as anticancer agents .

Case Study 1: Parkinson's Disease Management

A clinical study evaluated the efficacy of Carbidopa Methyl Ester in patients with Parkinson's disease. Results indicated a significant reduction in motor symptoms when combined with L-DOPA therapy compared to L-DOPA alone. The study highlighted improvements in both patient-reported outcomes and clinician assessments of motor function.

Case Study 2: Anticancer Properties

In a laboratory setting, this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation. Further analysis through flow cytometry revealed that the compound induced apoptosis in treated cells, suggesting a mechanism for its anticancer activity .

属性

IUPAC Name |

methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(13-12,10(16)17-2)6-7-3-4-8(14)9(15)5-7/h3-5,13-15H,6,12H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETYBXLXKYRFEN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52514-63-3 | |

| Record name | Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, methyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052514633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENEPROPANOIC ACID, .ALPHA.-HYDRAZINO-3,4-DIHYDROXY-.ALPHA.-METHYL-, METHYL ESTER, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ24A8QHH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。